molecular formula C6H9NO4 B570926 3-Acetyl-4-methoxyoxazolidin-2-one CAS No. 120224-27-3

3-Acetyl-4-methoxyoxazolidin-2-one

Cat. No.: B570926
CAS No.: 120224-27-3
M. Wt: 159.141
InChI Key: OGABKPHAOKLGQK-UHFFFAOYSA-N
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Description

3-Acetyl-4-methoxyoxazolidin-2-one is a substituted oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The compound features an acetyl group at the 3-position and a methoxy group at the 4-position, which influence its electronic and steric properties. Oxazolidinones are widely studied for their applications as chiral auxiliaries in asymmetric synthesis and as precursors for bioactive molecules .

Properties

CAS No.

120224-27-3

Molecular Formula

C6H9NO4

Molecular Weight

159.141

IUPAC Name

3-acetyl-4-methoxy-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H9NO4/c1-4(8)7-5(10-2)3-11-6(7)9/h5H,3H2,1-2H3

InChI Key

OGABKPHAOKLGQK-UHFFFAOYSA-N

SMILES

CC(=O)N1C(COC1=O)OC

Synonyms

2-Oxazolidinone, 3-acetyl-4-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Acetyl-4-methoxyoxazolidin-2-one and related oxazolidinone/thiazolidinone derivatives:

Compound Molecular Formula Substituents Key Properties Applications/Findings References
This compound C₆H₉NO₄ 3-acetyl, 4-methoxy Hypothetical: Enhanced electrophilicity due to acetyl; methoxy improves solubility. Potential chiral auxiliary or intermediate for bioactive molecules. Inferred
4-Methyloxazolidin-2-one C₄H₇NO₂ 4-methyl MP: ~95–100°C; simpler structure with lower steric hindrance. Used in asymmetric synthesis; foundational model for oxazolidinone studies.
Compound 4g () C₁₉H₁₇N₃O₇S Coumarin-methoxy, thiazolidinone MP: 206–208°C; IR: C=O (lactone, amide), C=N, and C-O-C stretches. High yield (81%); bioactive potential due to coumarin and thiazolidinone fusion.
3-(Pyridin-3-yl)-2-thioxothiazolidin-4-one C₈H₆N₂OS₂ Pyridinyl, thioxo MW: 210.28 g/mol; sulfur enhances lipophilicity. Noted for biological activity; thioxo group alters hydrogen bonding.
Fluorinated Oxazolidinone () C₁₈H₁₄F₁₃NO₂ Tridecafluorooctyl, benzyl High thermal stability due to fluorinated chain; chiral auxiliary. Efficient in fluorous-phase synthesis; fluorine atoms improve selectivity and recovery.
2-Thioxooxazolidin-4-one dimer () C₈H₈N₂O₄S₂ Ethane-bridged thioxo groups Crystal structure: Anti-linear conformation; S⋯O interactions (3.239 Å). Explored for biological properties; strong dipole-dipole interactions in packing.

Key Insights:

Substituent Effects :

  • Electron-Withdrawing Groups : The acetyl group in this compound likely increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to 4-methyloxazolidin-2-one .
  • Methoxy vs. Methyl : The methoxy group improves solubility in polar solvents, whereas methyl groups primarily contribute to steric effects .

Structural Modifications: Thioxo vs. Oxo: Replacing the oxo group with thioxo (as in ) introduces sulfur-mediated interactions (e.g., S⋯O), altering crystal packing and bioavailability . Fluorinated Chains: Fluorinated oxazolidinones exhibit unique phase-separation properties, making them valuable in fluorous synthesis .

Biological Relevance: Coumarin-thiazolidinone hybrids (e.g., Compound 4g) show high yields (81–92%) and bioactivity, suggesting that this compound could be tailored for similar applications .

Research Findings and Trends

  • Synthetic Routes: Microwave-assisted methods () and ZnCl₂-catalyzed cyclizations () are efficient for oxazolidinone/thiazolidinone synthesis. This compound may be synthesized via analogous acylations .
  • Crystallography : Anti-linear conformations () and fluorinated substituents () highlight the role of substituents in dictating molecular geometry and stability .
  • Spectroscopic Data : IR and NMR trends () provide benchmarks for characterizing acetyl and methoxy groups in related compounds .

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